Ethyl 5-hydroxydecanoate

Flavor Analysis Quality Control Food Additives

Ethyl 5-hydroxydecanoate (CAS 75587-06-3) is a C12 hydroxy fatty acid ester belonging to the decanoic acid derivative class. It is a colorless clear liquid with a sweet, fatty, peach-like aroma.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 75587-06-3
Cat. No. B1671634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxydecanoate
CAS75587-06-3
SynonymsEthyl 5-hydroxydecanoate;  (+-)-Ethyl 5-hydroxydecanoate;  5-Hydroxydecanoic acid ethyl ester;  Decanoic acid, 5-hydroxy-, ethyl ester;  Ethyl 5-hydroxydecanoate, (+-)-.
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(=O)OCC)O
InChIInChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3
InChIKeyJZHPHZPSKLWKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl 5-hydroxydecanoate CAS 75587-06-3: A Hydroxy Fatty Acid Ester Flavor and Fragrance Ingredient


Ethyl 5-hydroxydecanoate (CAS 75587-06-3) is a C12 hydroxy fatty acid ester belonging to the decanoic acid derivative class. It is a colorless clear liquid with a sweet, fatty, peach-like aroma [1]. This compound is primarily utilized as a flavoring agent or adjuvant in food and beverage applications, and it holds FEMA GRAS status (FEMA No. 4444) and JECFA evaluation (JECFA No. 1962) [2]. Chemically, it is an ethyl ester of 5-hydroxydecanoic acid, and it is often supplied as a solution in its related lactone, delta-decalactone . Its distinct odor profile and regulatory clearances define its niche among other fruit esters and lactones.

Why Ethyl 5-hydroxydecanoate (CAS 75587-06-3) is Not Interchangeable with Other Fruit Esters


Despite its superficial similarity to common fruit esters like ethyl decanoate, ethyl 5-hydroxydecanoate possesses a unique combination of a hydroxyl group at the C5 position and a specific chain length, which fundamentally alters its physical properties, stability profile, and sensory characteristics. As noted in patent literature, this compound is inherently unstable and difficult to purify via distillation compared to its acetoxy derivatives . Consequently, its commercial specifications, such as the JECFA-assigned minimum assay of 56% and a defined delta-decalactone content, differ markedly from those of simpler, more stable esters [1]. These factors preclude simple one-to-one substitution and necessitate a targeted, evidence-based procurement strategy. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for Ethyl 5-hydroxydecanoate (75587-06-3) Against Key Comparators


Assay and Impurity Profile: Lower Minimum Purity and Defined Lactone Content

Ethyl 5-hydroxydecanoate has a JECFA-defined minimum assay of 56%, which is significantly lower than the ≥99% purity typically specified for simpler esters like ethyl decanoate [1]. Furthermore, the specification explicitly requires a delta-decalactone content of 40-42%, indicating a well-defined equilibrium or co-existence of the hydroxy ester and its corresponding lactone form [2]. This is a distinct chemical profile not seen in standard esters.

Flavor Analysis Quality Control Food Additives

Stability and Purification: Inherent Instability vs. Distillable Acetoxy Derivatives

Patent literature explicitly states that ethyl 5-hydroxydecanoate is 'unstable, and is hard to be purified by distillation or the like' [1]. In contrast, its structural analogs, ethyl 5-acetoxydecanoate and methyl 5-acetoxydecanoate, 'can be purified by distillation' [2]. This inherent instability is a primary reason for the compound's specific assay range and the presence of delta-decalactone.

Flavor Stability Process Chemistry Formulation

Sensory Profile: Distinct 'Sweet Fatty Peach' Odor vs. Waxy, Grape, or Coconut Notes

Ethyl 5-hydroxydecanoate is characterized by a 'sweet fatty peach-like aroma' [1]. This is notably different from the 'waxy, fruity, grape' odor of the common ester ethyl decanoate [2] and the 'coconut-fruity odour, butter-like on dilution' of its related lactone, delta-decalactone [3]. The presence of the C5 hydroxyl group imparts a creamy, fatty dimension absent in the non-hydroxylated ester.

Sensory Analysis Flavor Creation Odor Characterization

Physical Properties: Higher Boiling Point and Density Than Non-Hydroxylated Ester

The presence of a hydroxyl group and the resulting intermolecular hydrogen bonding significantly elevate the boiling point and density of ethyl 5-hydroxydecanoate compared to its non-hydroxylated counterpart, ethyl decanoate. The JECFA specification lists a boiling point range of 280-299°C and a specific gravity of 0.945-0.956 at 20°C [1], whereas ethyl decanoate boils at approximately 245°C and has a density around 0.862 g/cm³ [2].

Physical Chemistry Formulation Process Engineering

Biological Activity: Precursor to a Mitochondrial KATP Channel Blocker vs. Flavor Use

While ethyl 5-hydroxydecanoate is used primarily as a flavor, its corresponding free acid, 5-hydroxydecanoic acid (5-HD), is a well-established, selective mitochondrial KATP channel blocker used as a pharmacological tool [1]. This biological activity is a class-level property of the hydroxy fatty acid scaffold. In contrast, simple esters like ethyl decanoate lack this pharmacological relevance. This distinction is critical for researchers procuring compounds for biological studies.

Pharmacology Biochemical Probes Mitochondrial Biology

Evidence-Based Application Scenarios for Ethyl 5-hydroxydecanoate (75587-06-3)


Creating Authentic Peach and Tropical Fruit Flavors in High-Temperature Processed Foods

Ethyl 5-hydroxydecanoate's 'sweet fatty peach-like' odor [1] combined with its high boiling point (280-299°C) [2] makes it particularly effective for flavoring baked goods, confectionery, and other thermally processed foods. Unlike the more volatile ethyl decanoate (BP ~245°C) [3], this compound is more likely to survive the baking or extrusion process, delivering a robust, creamy peach note in the finished product. Its specific assay profile and presence of delta-decalactone [2] contribute a natural, complex character that is difficult to replicate with simpler esters or lactones alone.

Formulating Complex Dairy and Cream Flavors

The patent literature identifies ethyl 5-hydroxydecanoate as a key component for 'fermented milk-like flavoring' and 'milk flavoring' [4]. Its 'fatty' odor descriptor and structural similarity to hydroxy fatty acids found in milk fat [5] allow it to impart a rich, creamy mouthfeel and authentic dairy note. This differentiates it from purely fruity esters like ethyl decanoate and positions it as a vital ingredient for cream, butter, cheese, and yogurt flavor formulations, especially where a 'natural' label claim is desired due to its presence in natural sources [5].

Sourcing a Validated Biochemical Probe Scaffold for Mitochondrial Research

For academic and industrial research groups studying mitochondrial KATP channels, the 5-hydroxydecanoate scaffold is a cornerstone tool. The free acid, 5-hydroxydecanoic acid (5-HD), is a well-documented selective blocker of these channels with an IC50 of ~30 μM . Ethyl 5-hydroxydecanoate serves as a direct synthetic precursor or a protected form of this active moiety. Procuring this specific ester provides a starting point for synthesizing novel 5-HD analogs or for studying the structure-activity relationship of ester prodrugs of mitochondrial channel modulators, a purpose for which simple decanoate esters are entirely unsuitable.

Meeting Stringent Regulatory Standards for International Food Use

Ethyl 5-hydroxydecanoate is fully evaluated and approved for food use by major global regulatory bodies, holding FEMA GRAS status (FEMA No. 4444) and a full JECFA specification (JECFA No. 1962) [6][7]. For flavor houses and food manufacturers exporting products globally, this established regulatory status significantly streamlines the approval process compared to using a novel, unapproved flavor compound. The existence of a detailed, publicly available JECFA specification—including defined assay (min 56%) and impurity limits (delta-decalactone 40-42%)—provides a clear, objective benchmark for quality control and vendor qualification [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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